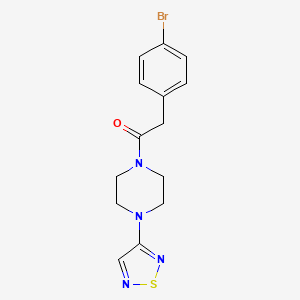
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one is a synthetic organic compound that features a thiadiazole ring, a piperazine ring, and a bromophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate reagents.
Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.
Bromophenyl Group Addition: The final step often involves coupling the bromophenyl group to the intermediate product through a carbonylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiadiazole or piperazine rings.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Industry: Used in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures might:
Interact with Enzymes: Inhibit or activate specific enzymes.
Bind to Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways within cells.
類似化合物との比較
Similar Compounds
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-phenylethan-1-one: Lacks the bromine atom.
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of bromine.
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one: Contains a fluorine atom instead of bromine.
生物活性
The compound 1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and related research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring , a piperazine moiety , and a bromophenyl group , contributing to its unique biological properties. The molecular formula is C12H14N4OS with a molecular weight of approximately 294.4 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : The indole moiety within the structure is known to interact with serotonin receptors, which are crucial for mood regulation and have implications in treating disorders such as depression and anxiety.
- Enzyme Modulation : The thiadiazole ring may influence enzyme activities involved in signal transduction pathways, potentially altering neurotransmitter levels and contributing to its therapeutic effects .
Pharmacological Activities
Research has indicated several pharmacological activities associated with this compound:
- Antimicrobial Activity : Compounds similar to the one have demonstrated significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans .
- Antitumor Potential : Some studies suggest that derivatives of thiadiazole compounds exhibit selective antitumor effects by inhibiting specific cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the piperazine or bromophenyl groups can enhance anticancer efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antibacterial Studies : Research has shown that thiadiazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds were tested using the agar disc diffusion method, revealing effective inhibition against E. coli and S. aureus .
- Antifungal Activity : A comparative study highlighted that certain thiadiazole derivatives possess antifungal properties superior to commercial antibiotics, marking them as potential candidates for further development in antifungal therapies .
- Anticancer Research : A novel compound derived from similar structures was evaluated for its anticancer properties against several human tumor cell lines. The results indicated potent activity, suggesting that structural modifications can lead to enhanced therapeutic profiles .
Data Table of Biological Activities
特性
IUPAC Name |
2-(4-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAPBEHPXMEGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














